Methyl 6-amino-5-nitropyridine-3-carboxylate

Catalog No.
S1542171
CAS No.
104685-75-8
M.F
C7H7N3O4
M. Wt
197.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-amino-5-nitropyridine-3-carboxylate

CAS Number

104685-75-8

Product Name

Methyl 6-amino-5-nitropyridine-3-carboxylate

IUPAC Name

methyl 6-amino-5-nitropyridine-3-carboxylate

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

InChI

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9)

InChI Key

DCFLDKSHKLPIQA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-]

    Synthesis and Reactions of Nitropyridines

Methyl 6-amino-5-nitropyridine-3-carboxylate is an organic compound characterized by a pyridine ring substituted with an amino group at the 6-position, a nitro group at the 5-position, and a carboxylate group at the 3-position. Its molecular formula is C7H7N3O4, and it has a molecular weight of approximately 197.15 g/mol. The compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to its unique functional groups that allow for diverse chemical reactivity and biological activity .

  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon or tin(II) chloride.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation Reactions: The amino group can be oxidized to form nitroso or additional nitro derivatives using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include palladium catalysts for reductions and various electrophiles for substitution reactions .

The biological activity of methyl 6-amino-5-nitropyridine-3-carboxylate is primarily linked to its ability to interact with various biological targets. Compounds with similar structures have been studied for their roles as enzyme inhibitors, particularly in the context of pharmacology where they may modulate pathways related to neurotransmission or inflammation. The presence of both amino and nitro groups enhances its potential to act as a ligand for biological receptors, influencing numerous molecular pathways .

Several synthetic routes are available for the preparation of methyl 6-amino-5-nitropyridine-3-carboxylate:

  • Nitration of Aminopyridine Derivatives: This involves treating 6-amino nicotinic acid with a nitrating agent (such as a mixture of concentrated sulfuric and nitric acids) to introduce the nitro group at the desired position.
  • Carboxylation: Following nitration, carboxylation can be achieved through various methods, often involving carbon dioxide under specific conditions.
  • Methyl Ester Formation: The final step may involve esterification to produce the methyl ester form, typically using methanol and an acid catalyst.

Each method requires careful control of reaction conditions to optimize yield and purity .

Methyl 6-amino-5-nitropyridine-3-carboxylate has several potential applications:

  • Pharmaceutical Development: It serves as a precursor in the synthesis of medicinal compounds, particularly those targeting neurological disorders or inflammatory diseases.
  • Chemical Research: Its unique structure makes it valuable in chemical research for developing new materials or studying reaction mechanisms.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use in agrochemicals, potentially serving as herbicides or fungicides .

Studies on methyl 6-amino-5-nitropyridine-3-carboxylate have indicated its potential interactions with various biological macromolecules. For instance, it may act as an inhibitor of specific enzymes involved in neurotransmitter regulation or inflammatory responses. Interaction studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and elucidate mechanisms of action .

Several compounds share structural similarities with methyl 6-amino-5-nitropyridine-3-carboxylate, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
6-Amino-5-nitronicotinic acidSimilar pyridine structure with different substituentsKnown for its role in enzyme inhibition
Methyl 6-amino-3-pyridinecarboxylateContains a carboxylate but different nitrogen positioningExhibits anti-inflammatory properties
2-Amino-5-nitropyridineLacks carboxylate but has similar amino and nitro groupsUsed in studies related to neuropharmacology

These compounds highlight the versatility of aminopyridines in medicinal chemistry while emphasizing the unique combination of functional groups present in methyl 6-amino-5-nitropyridine-3-carboxylate that may offer distinct biological activities .

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 6-amino-5-nitropyridine-3-carboxylate

Dates

Modify: 2023-08-15

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